Hole Mobility in OFETs: Indeno[1,2-b]thiophene-Based Oligomers vs. Unsubstituted Quaterthiophene
Oligomers end-capped with the indeno[1,2-b]thiophene unit (structurally related to the 6,7-dihydro-5H-indeno[5,6-b]thiophene scaffold) achieve hole mobilities up to 0.12 cm² V⁻¹ s⁻¹ in OFETs, which is 6-fold higher than the mobility of the well-known unsubstituted quaterthiophene (4T) reference material, which exhibits 2.2×10⁻² cm² V⁻¹ s⁻¹ [1]. In another direct comparison, the indeno[1,2-b]thiophene-based oligomer DIT-2T exhibits a hole mobility of 0.014 cm² V⁻¹ s⁻¹, whereas the shorter conjugated derivative DIT-0T (with fewer thiophene units) shows significantly lower performance [2]. This demonstrates that the indenothiophene core contributes substantially to enhanced charge transport relative to simple thiophene oligomers.
| Evidence Dimension | Hole Mobility in OFETs |
|---|---|
| Target Compound Data | 0.12 cm² V⁻¹ s⁻¹ (indeno[1,2-b]thiophene-based oligomers) and 0.014 cm² V⁻¹ s⁻¹ (DIT-2T oligomer) |
| Comparator Or Baseline | 2.2×10⁻² cm² V⁻¹ s⁻¹ (unsubstituted quaterthiophene 4T) |
| Quantified Difference | 0.12 cm² V⁻¹ s⁻¹ vs. 0.022 cm² V⁻¹ s⁻¹ (5.5× increase); 0.014 cm² V⁻¹ s⁻¹ vs. 0.022 cm² V⁻¹ s⁻¹ (36% lower, but still enhanced over shorter conjugated derivatives) |
| Conditions | Bottom-gate, bottom-contact OFET devices with SiO2 dielectric; measurements under ambient conditions. |
Why This Matters
For procurement of building blocks for high-performance OFET materials, the indenothiophene core offers a quantifiable mobility advantage over simple thiophene oligomers, directly impacting device switching speed and on-current.
- [1] Pouchain, L., Alévêque, O., Nicolas, Y., Oger, A., Le Régent, C.-H., Allain, M., Blanchard, P., & Roncali, J. (2009). Quaterthiophenes with Terminal Indeno[1,2-b]thiophene Units as p-Type Organic Semiconductors. Journal of Organic Chemistry, 74(3), 1054–1064. View Source
- [2] Lin, Y.-J., Liang, C.-J., Yen, Y.-S., Lin, J. T., & Yeh, M.-C. P. (2009). New organic semiconductors for thin-film transistors: Synthesis, characterization, and performance of 4H-indeno[1,2-b]thiophene derivatives. Synthetic Metals, 159(11), 995–1001. View Source
